molecular formula C14H19NO4 B14863414 Methyl 4-(2,3-dimethoxyphenyl)pyrrolidine-3-carboxylate

Methyl 4-(2,3-dimethoxyphenyl)pyrrolidine-3-carboxylate

Cat. No.: B14863414
M. Wt: 265.30 g/mol
InChI Key: UIXJEXPRAPGOFF-UHFFFAOYSA-N
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Description

Methyl 4-(2,3-dimethoxyphenyl)pyrrolidine-3-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities

Preparation Methods

The synthesis of Methyl 4-(2,3-dimethoxyphenyl)pyrrolidine-3-carboxylate typically involves the construction of the pyrrolidine ring followed by the introduction of the 2,3-dimethoxyphenyl group. One common synthetic route involves the reaction of 2,3-dimethoxybenzaldehyde with an appropriate amine to form an imine intermediate, which is then cyclized to form the pyrrolidine ring. The esterification of the carboxylate group is achieved using methanol under acidic conditions . Industrial production methods may involve similar steps but are optimized for large-scale synthesis with considerations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Methyl 4-(2,3-dimethoxyphenyl)pyrrolidine-3-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 4-(2,3-dimethoxyphenyl)pyrrolidine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-(2,3-dimethoxyphenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, influencing their activity. The 2,3-dimethoxyphenyl group may enhance binding affinity and selectivity towards certain biological targets. The compound’s effects are mediated through pathways involving enzyme inhibition or receptor modulation .

Comparison with Similar Compounds

Methyl 4-(2,3-dimethoxyphenyl)pyrrolidine-3-carboxylate can be compared with other pyrrolidine derivatives, such as:

The unique combination of the pyrrolidine ring and the 2,3-dimethoxyphenyl group in this compound distinguishes it from other similar compounds, providing specific chemical and biological properties that can be leveraged in various applications.

Properties

Molecular Formula

C14H19NO4

Molecular Weight

265.30 g/mol

IUPAC Name

methyl 4-(2,3-dimethoxyphenyl)pyrrolidine-3-carboxylate

InChI

InChI=1S/C14H19NO4/c1-17-12-6-4-5-9(13(12)18-2)10-7-15-8-11(10)14(16)19-3/h4-6,10-11,15H,7-8H2,1-3H3

InChI Key

UIXJEXPRAPGOFF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OC)C2CNCC2C(=O)OC

Origin of Product

United States

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